molecular formula C19H21N3O2 B13718649 Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B13718649
M. Wt: 323.4 g/mol
InChI Key: UOMCEIJDJJOZRG-UHFFFAOYSA-N
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Description

Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a pyrazole moiety, and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the pyrazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the ethynyl group, potentially leading to hydrogenated derivatives.

    Substitution: The benzyl group can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carbonyl derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The ethynyl group could play a role in binding interactions, while the pyrazole and piperidine rings might contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-((4-ethynyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.

    Benzyl 4-((4-ethynyl-1H-triazol-1-yl)methyl)piperidine-1-carboxylate: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate lies in its combination of a pyrazole ring with an ethynyl group and a piperidine ring. This specific arrangement of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

benzyl 4-[(4-ethynylpyrazol-1-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H21N3O2/c1-2-16-12-20-22(13-16)14-17-8-10-21(11-9-17)19(23)24-15-18-6-4-3-5-7-18/h1,3-7,12-13,17H,8-11,14-15H2

InChI Key

UOMCEIJDJJOZRG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN(N=C1)CC2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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